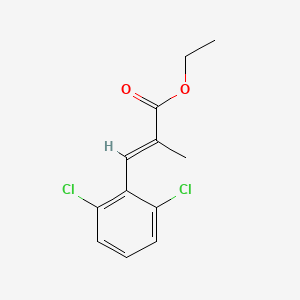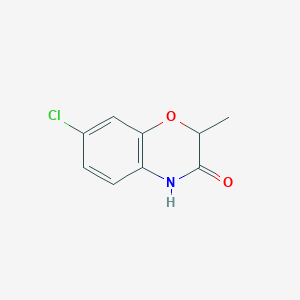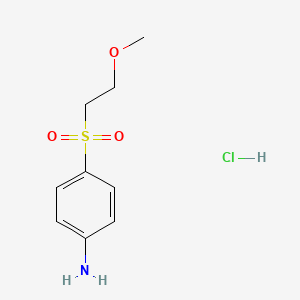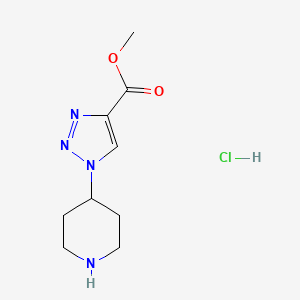
methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
概要
説明
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidines can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound’s structure includes a piperidine ring, a 1,2,3-triazole ring, and a carboxylate group. The InChI code for a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, is 1S/C10H21N3.ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H .Chemical Reactions Analysis
Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it’s a white to light-yellow powder or crystals, with a molecular weight of 219.76 .科学的研究の応用
Synthesis and Chemical Properties
- Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been used in the synthesis of various compounds with potential pharmacological activities. For example, its use in the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines has been reported, which showed potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993). This suggests its role in creating compounds that could interact with serotonin receptors.
Pharmaceutical Applications
- The compound has been employed in the development of CGRP receptor inhibitors. For example, a study demonstrated the use of this compound in the stereoselective and economical synthesis of a potent CGRP receptor antagonist (Cann et al., 2012). This indicates its importance in creating drugs for conditions such as migraine.
Biological Activity
- It has been utilized in the creation of compounds with antimicrobial properties. A study presented an improved synthesis protocol for a novel series of 1,2,4-triazines possessing 1,2,3-triazole and piperidine rings, which were evaluated for their in vitro antifungal activity (Sangshetti & Shinde, 2010). This highlights its potential in developing new antimicrobial agents.
Inhibitors of Soluble Epoxide Hydrolase
- The compound has been identified as a critical functional group in the inhibitors of soluble epoxide hydrolase, as seen in high-throughput screening using encoded library technology. This indicates its role in discovering new compounds for various disease models (Thalji et al., 2013).
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely involve further exploration of its potential biological activity and pharmaceutical applications. Given the presence of a piperidine ring, which is common in many pharmaceuticals, this compound could have potential uses in drug design and development .
作用機序
Target of Action
It’s worth noting that piperidine derivatives have been found to exhibit potent cytotoxic activity against certain cancer cell lines .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound’s solubility in water suggests it may have good bioavailability.
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including cytotoxic activity .
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to oxygen and temperature.
特性
IUPAC Name |
methyl 1-piperidin-4-yltriazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKBATFSJMHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![methyl[2-(1H-1,2,3,4-tetrazol-5-yl)propyl]amine hydrochloride](/img/structure/B1430463.png)
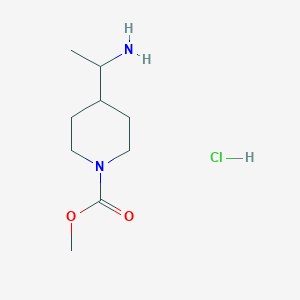
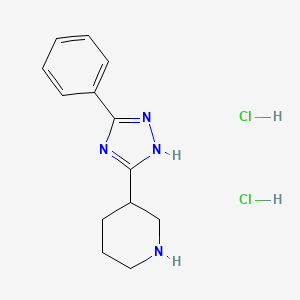

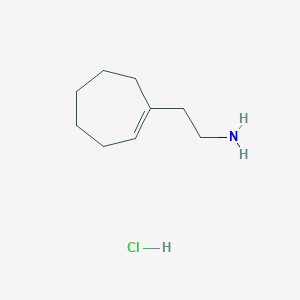
![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)

